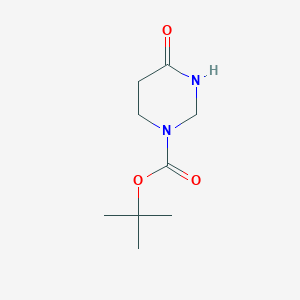
tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied as potential antiviral agents, particularly as capsid assembly modulators for hepatitis B virus
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, as a capsid assembly modulator, it binds to a hydrophobic pocket between core protein dimer interfaces, inducing the assembly of empty capsids . This misdirection of assembly can inhibit viral replication, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxotetrahydropyrimidine-1(2H)-carboxamides: These compounds share a similar core structure and have been studied for their antiviral properties.
Heteroaryldihydropyrimidines (HAPs): These compounds are also capsid assembly modulators with similar mechanisms of action.
Dibenzothiazepine Derivatives (DBTs): Another class of compounds with similar antiviral activities.
Uniqueness
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 4-oxo-1,3-diazinane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGBKHDICSEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
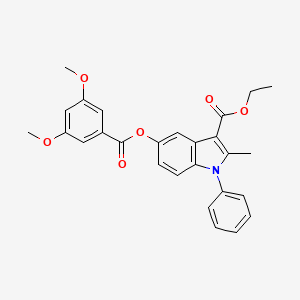
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2649138.png)
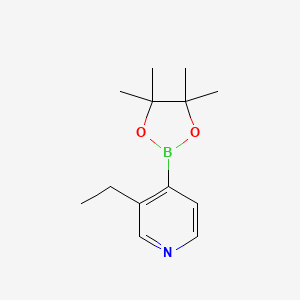
![1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B2649143.png)
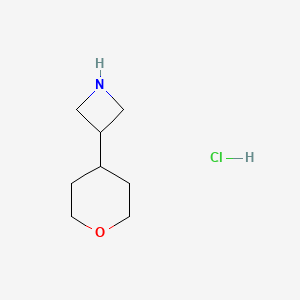

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)
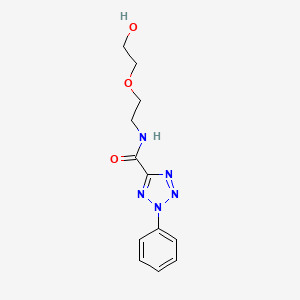
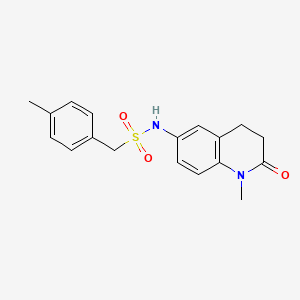
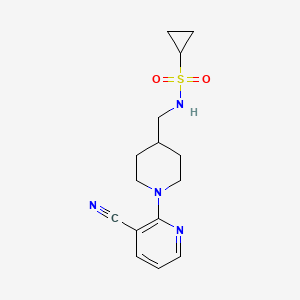
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)


